molecular formula C20H15NO4 B12203100 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate

Cat. No.: B12203100
M. Wt: 333.3 g/mol
InChI Key: ULMVFDKKQODOOW-DJKKODMXSA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a benzo-furan ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate stands out due to its unique combination of indole and benzo-furan moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C20H15NO4/c1-12(22)24-14-7-8-16-18(10-14)25-19(20(16)23)9-13-11-21(2)17-6-4-3-5-15(13)17/h3-11H,1-2H3/b19-9+

InChI Key

ULMVFDKKQODOOW-DJKKODMXSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C)/O2

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=CC=CC=C43)C)O2

Origin of Product

United States

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